molecular formula C26H48O8S2Sn B12667346 Butanedioic acid, 2,2'-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester CAS No. 65291-38-5

Butanedioic acid, 2,2'-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester

Cat. No.: B12667346
CAS No.: 65291-38-5
M. Wt: 671.5 g/mol
InChI Key: TUZQHDKYPGRWLT-UHFFFAOYSA-L
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Description

Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is a complex organotin compound It is characterized by the presence of tin atoms bonded to sulfur and carbon atoms, forming a unique structure that imparts specific chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester typically involves the reaction of butanedioic acid derivatives with organotin reagents. One common method includes the esterification of butanedioic acid with tetrabutyl tin in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The tin-sulfur bonds can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted organotin compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.

    Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with cellular components.

    Industry: It is employed in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form coordination complexes with electron-rich sites on biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in applications such as catalysis and medicine.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: A simpler ester of butanedioic acid, used in organic synthesis.

    2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester: Another ester with different alkyl groups, used as a plasticizer.

    Butanedioic acid, 2TBDMS derivative: A derivative with silicon atoms, used in mass spectrometry.

Uniqueness

Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is unique due to the presence of tin atoms, which impart specific reactivity and stability. This makes it particularly useful in applications requiring robust and versatile compounds.

Properties

CAS No.

65291-38-5

Molecular Formula

C26H48O8S2Sn

Molecular Weight

671.5 g/mol

IUPAC Name

dibutyl 2-[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl-dimethylstannyl]sulfanylbutanedioate

InChI

InChI=1S/2C12H22O4S.2CH3.Sn/c2*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;;;/h2*10,17H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2

InChI Key

TUZQHDKYPGRWLT-UHFFFAOYSA-L

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](C)(C)SC(CC(=O)OCCCC)C(=O)OCCCC

Origin of Product

United States

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